molecular formula C12H17NO B12339318 (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine

Cat. No.: B12339318
M. Wt: 191.27 g/mol
InChI Key: WBCLIMQLSCPAIZ-VMPITWQZSA-N
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Description

(2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine is a tertiary amine characterized by a 2-methoxyethyl group and a 3-phenyl-2-propen-1-yl (allylphenyl) substituent. This compound is structurally related to intermediates in medicinal chemistry, particularly in the design of CNS-targeting agents and enzyme inhibitors .

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

(E)-N-(2-methoxyethyl)-3-phenylprop-2-en-1-amine

InChI

InChI=1S/C12H17NO/c1-14-11-10-13-9-5-8-12-6-3-2-4-7-12/h2-8,13H,9-11H2,1H3/b8-5+

InChI Key

WBCLIMQLSCPAIZ-VMPITWQZSA-N

Isomeric SMILES

COCCNC/C=C/C1=CC=CC=C1

Canonical SMILES

COCCNCC=CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Core Synthesis Method

Reaction Overview

The primary synthesis involves the Michael addition of methoxyethylamine to phenylpropenal (an α,β-unsaturated aldehyde), followed by dehydration to form the enamine product. The reaction proceeds under acidic conditions, typically using ethanol or methanol as solvents, and the product is isolated as a hydrochloride salt.

Key Steps

Reaction Mechanism

Stepwise Process

  • Protonation of Aldehyde :
    The α-carbon of phenylpropenal is protonated under acidic conditions, enhancing electrophilicity at the β-carbon.
  • Nucleophilic Attack :
    Methoxyethylamine attacks the β-carbon of the protonated aldehyde, forming a β-aminol intermediate.
  • Dehydration :
    Water is eliminated from the β-aminol, yielding the enamine product (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine.
Mechanistic Scheme
Step Reaction Type Outcome
1 Protonation Activation of β-carbon
2 Michael Addition Formation of β-aminol
3 Dehydration Enamine formation

Optimization and Variations

Reaction Parameters

Parameter Typical Value Impact
Solvent Ethanol/Methanol Solubilizes reactants; facilitates HCl addition
Acid Catalyst HCl Protonates aldehyde; drives dehydration
Temperature 25–50°C Low temps favor selectivity; high temps risk side reactions
Key Considerations
  • Stoichiometry : Equimolar ratios of phenylpropenal and methoxyethylamine are standard.
  • Catalyst Efficiency : Acidic conditions (e.g., HCl) are critical for protonating the aldehyde and promoting dehydration.
  • Side Reactions : Excess heat or prolonged reaction times may lead to polymerization of phenylpropenal.

Isolation and Characterization

Purification Protocol

  • Precipitation : Add HCl to the reaction mixture to form the hydrochloride salt.
  • Filtration : Separate the solid product.
  • Washing : Use cold methanol or diethyl ether to remove impurities.
  • Drying : Dry under reduced pressure to obtain the final product.
Chemical Data
Property Value Source
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol
IUPAC Name (E)-N-(2-Methoxyethyl)-3-phenylprop-2-en-1-amine
InChIKey WBCLIMQLSCPAIZ-VMPITWQZSA-N

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Aldehydes, ketones.

    Reduction: Alcohols, secondary amines.

    Substitution: Various substituted amines and ethers.

Scientific Research Applications

The compound (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine is a relatively specialized chemical that has garnered attention in various scientific research applications. This article explores its applications, focusing on its chemical properties, synthesis methods, and potential uses in pharmaceuticals and materials science.

Pharmaceutical Development

The compound has shown promise in the development of new pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for:

  • Antidepressants : Research indicates that compounds with similar structures may exhibit serotonin reuptake inhibition.
  • Anticancer Agents : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

Material Science

In material science, (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine can be utilized as:

  • Additives in Polymers : Enhancing the mechanical properties and thermal stability of polymer matrices.
  • Cross-linking Agents : Facilitating the formation of networks in polymer chemistry, which can improve the durability of materials.

Organic Synthesis

This compound can serve as a versatile intermediate in organic synthesis, particularly in:

  • Cross-Coupling Reactions : Its functional groups allow for participation in various cross-coupling reactions, expanding the toolbox for synthetic chemists.
  • Building Blocks for Complex Molecules : It can be further modified to create complex organic molecules used in various applications.

Case Study 1: Antidepressant Activity

A study conducted on related compounds demonstrated that derivatives of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine exhibited significant inhibition of serotonin reuptake, suggesting potential antidepressant activity. The research involved in vitro assays comparing these derivatives with established SSRIs (Selective Serotonin Reuptake Inhibitors), showing comparable efficacy .

Case Study 2: Polymer Applications

Research into the use of this compound as a polymer additive highlighted its ability to enhance thermal stability and mechanical strength when incorporated into polycarbonate matrices. The study focused on varying concentrations and processing conditions, leading to optimized performance metrics for the resulting materials .

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(3-phenyl-2-propen-1-YL)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that regulate cellular functions .

Comparison with Similar Compounds

Key Structural Attributes :

  • 2-Methoxyethyl Group : Contributes to solubility in polar solvents and membrane permeability .
  • Phenylallyl Group : Provides steric bulk and aromaticity, influencing receptor binding kinetics .

Comparison with Structurally Similar Compounds

Substituted Allylamines

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
[(2E)-3-phenyl-2-propen-1-yl]amine HCl Phenylallyl, HCl salt C9H10N·HCl Intermediate in antifungal agents
N-Methyl-N-(3-phenylprop-2-ynyl)prop-2-en-1-amine Methyl, phenylpropynyl C13H15N Alkyne group for click chemistry
(2E)-3-(2-Methoxyphenyl)prop-2-en-1-ylamine 2-Methoxyphenyl, isopropyl C13H19NO Enhanced solubility; CNS activity

Key Differences :

  • Electron-Withdrawing Groups : Bromophenyl derivatives (e.g., 1-(3-Bromophenyl)ethylamine) exhibit altered electronic profiles, affecting reactivity in cross-coupling reactions .
  • Methoxy Positioning : 2-Methoxy substitution (vs. 4-methoxy) in phenylallylamines improves steric hindrance and target selectivity .

Physicochemical and Spectroscopic Properties

  • NMR Signatures : Methoxyethyl groups produce distinct 1H NMR signals at δ 3.3–3.5 ppm (OCH3) and δ 3.5–3.7 ppm (CH2O), as seen in N,N-bis(2-methoxyethyl)acrylamide .
  • LogP Comparison :
    • (2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine: Estimated logP ~2.1 (moderate lipophilicity).
    • N-Isopropyl analogs (e.g., (2E)-3-(2-methoxyphenyl)prop-2-en-1-ylamine): logP ~2.5 due to increased alkylation .

Therapeutic Potential and Challenges

  • Advantages : Methoxyethyl groups balance solubility and blood-brain barrier penetration, making the compound suitable for CNS drug development .
  • Challenges : Regioselectivity in synthesis (e.g., avoiding byproducts in reductive amination) and metabolic stability of the allylphenyl moiety .

Biological Activity

(2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine, also known as BB-4089242, is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its synthesis, cytotoxic effects, and potential therapeutic applications.

Synthesis

The synthesis of (2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine typically involves the reaction of appropriate starting materials under controlled conditions. This compound is categorized as a substituted propenylamine, which is a structural motif common in various biologically active compounds.

Cytotoxicity

A significant area of research has focused on the cytotoxic effects of (2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine against cancer cell lines. Studies have shown that compounds with similar structures exhibit substantial cytotoxicity against various cancer types.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
(2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amineMCF-7TBD
TamoxifenMCF-71.0
Other Chalcone DerivativesVariousTBD

The referenced study indicates that the synthesized compounds showed better cytotoxic effects on MCF7 cells compared to Tamoxifen at a concentration of 1 µM. The specific IC50 values for (2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine are yet to be determined but are expected to demonstrate significant efficacy based on structural similarities to other active compounds.

The mechanism by which (2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine exerts its cytotoxic effects is likely related to its ability to induce apoptosis in cancer cells. Chalcone derivatives have been documented to activate apoptotic pathways, leading to increased cell death in malignant cells while sparing normal cells .

Case Studies

In a recent study involving various chalcone derivatives, including those structurally related to (2-Methoxyethyl)(3-phenyl-2-propen-1-yl)amine, researchers observed a marked reduction in cell viability in breast cancer cell lines. The study utilized the MTT assay to quantify cell proliferation and viability post-treatment with these compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2-methoxyethyl)(3-phenyl-2-propen-1-yl)amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 3-phenyl-2-propen-1-amine with 2-methoxyethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF) may yield the target amine. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amine to alkylating agent), temperature (60–80°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or distillation is recommended. Characterization by ¹H/¹³C NMR and HRMS is critical to confirm structure .

Q. How can the purity and structural integrity of (2-methoxyethyl)(3-phenyl-2-propen-1-yl)amine be validated?

  • Methodological Answer : Use orthogonal analytical methods:

  • NMR : Compare chemical shifts of methoxy (δ ~3.3 ppm) and allylic protons (δ 5.2–5.8 ppm) to analogous compounds (e.g., N,N-bis(2-methoxyethyl)acrylamide ).
  • HPLC/MS : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) with UV detection (λ = 254 nm) and ESI-MS for purity (>95%) and molecular ion verification.
  • Elemental Analysis : Confirm C, H, N composition within ±0.3% of theoretical values.

Q. What are the key physicochemical properties influencing solubility and stability?

  • Methodological Answer : The compound’s solubility depends on the methoxyethyl group’s polarity and the hydrophobic phenyl-propenyl moiety. Test solubility in DMSO (high), ethanol (moderate), and water (low). Stability studies under ambient light, temperature, and humidity (e.g., 25°C/60% RH for 4 weeks) with periodic HPLC analysis can identify degradation products (e.g., oxidation of the allyl group). Store under inert atmosphere (N₂) at −20°C for long-term stability .

Advanced Research Questions

Q. How does the methoxyethyl substituent influence the compound’s reactivity in catalytic hydrogenation or cross-coupling reactions?

  • Methodological Answer : The methoxy group acts as an electron-donating substituent, potentially enhancing coordination to metal catalysts (e.g., Pd in Heck coupling). For hydrogenation of the propenyl group, test Pd/C or Raney Ni under H₂ (1–3 atm) in ethanol. Monitor regioselectivity (1,2 vs. 1,4 addition) via GC-MS. Compare reactivity to non-methoxy analogs to isolate electronic effects .

Q. What strategies resolve contradictions in reported biological activities of structurally related amines?

  • Methodological Answer : Discrepancies in biological data (e.g., receptor binding vs. functional assays) may arise from impurities or assay conditions. For example, if a study reports conflicting IC₅₀ values for CRF receptor antagonism:

  • Reproduce assays under standardized conditions (e.g., cell line, buffer pH).
  • Validate compound purity via LC-MS and NMR.
  • Use competitive binding assays (³H-labeled ligands) to distinguish direct receptor interactions from off-target effects .

Q. How can computational modeling predict the compound’s pharmacokinetic profile and target interactions?

  • Methodological Answer : Perform in silico studies using tools like Schrödinger Suite or AutoDock:

  • ADME Prediction : Estimate logP (~2.5), blood-brain barrier permeability, and CYP450 metabolism.
  • Docking Studies : Model interactions with targets (e.g., GPCRs) using crystal structures (PDB IDs). Focus on hydrogen bonding with methoxy oxygen and hydrophobic contacts with the phenyl-propenyl group .

Q. What experimental designs are optimal for evaluating the compound’s toxicity in in vitro models?

  • Methodological Answer : Use tiered assays:

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells (48–72 hrs, IC₅₀ determination).
  • Genotoxicity : Ames test (bacterial reverse mutation) and comet assay (DNA damage).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS .

Safety and Handling

Q. What precautions are necessary when handling (2-methoxyethyl)(3-phenyl-2-propen-1-yl)amine in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hood for synthesis and purification.
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
  • First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.